![molecular formula C13H27N3 B3215001 (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine CAS No. 1156827-98-3](/img/structure/B3215001.png)
(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine
概要
説明
“(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine” is a chemical compound with the CAS Number: 1156827-98-3 . It has a molecular weight of 225.38 . The IUPAC name for this compound is [1- (4-isopropyl-1-piperazinyl)cyclopentyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H27N3/c1-12(2)15-7-9-16(10-8-15)13(11-14)5-3-4-6-13/h12H,3-11,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is room temperature .作用機序
(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the action of glutamate, the neurotransmitter that normally activates the receptor. This leads to a decrease in calcium influx into the neuron and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anti-inflammatory effects in the brain. These effects have been studied in animal models and may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.
実験室実験の利点と制限
One advantage of using (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction without affecting other neurotransmitter systems. However, this compound has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, because this compound is a synthetic compound, it may have different effects in vivo compared to other NMDA receptor antagonists that occur naturally in the body.
将来の方向性
There are several potential future directions for research involving (1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new compounds that are more selective and have longer half-lives than this compound. Finally, researchers may continue to explore the potential therapeutic applications of this compound and related compounds for the treatment of neurological and psychiatric disorders.
科学的研究の応用
(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine has been used in scientific research to study the role of certain receptors in the brain. Specifically, this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By blocking this receptor, researchers can study the effects of NMDA receptor dysfunction on behavior and cognitive function.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively.
特性
IUPAC Name |
[1-(4-propan-2-ylpiperazin-1-yl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-12(2)15-7-9-16(10-8-15)13(11-14)5-3-4-6-13/h12H,3-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWUTMEQLBZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2(CCCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




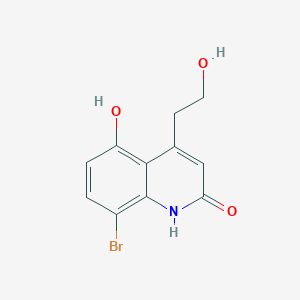
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B3214925.png)

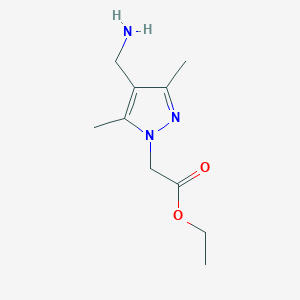
![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)
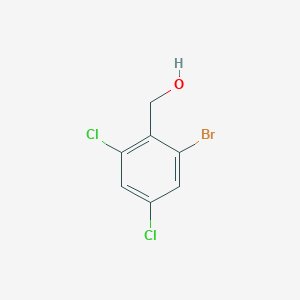
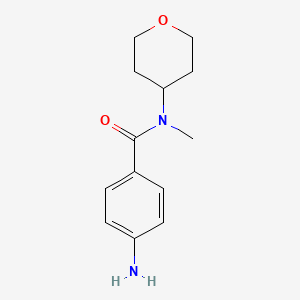
amine](/img/structure/B3214972.png)

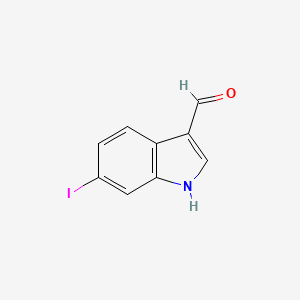
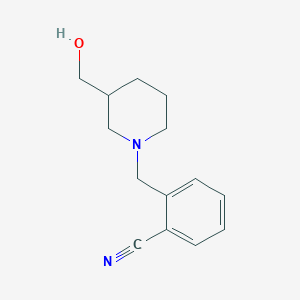
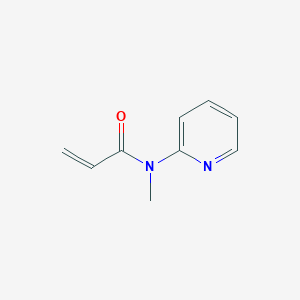
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol](/img/structure/B3215005.png)